REACTION_CXSMILES
|
[O:1]1C=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[O:9].Cl.[C:19]([O-:22])([O-])=[O:20].[Na+].[Na+].[CH2:25](O)[CH3:26]>>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8](=[O:9])[CH2:7][CH2:6][C:2](=[O:1])[CH2:3][CH2:4][C:19]([O:22][CH2:25][CH3:26])=[O:20])=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The volatile was removed
|
Type
|
ADDITION
|
Details
|
The residue was diluted with DCM (750 mL)
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (PE:EA=8:1˜4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CCC(CCC(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |